(2E)-3-cyanoprop-2-enoic acid
Description
Structure
3D Structure
Properties
CAS No. |
42356-32-1 |
|---|---|
Molecular Formula |
C4H3NO2 |
Molecular Weight |
97.07 g/mol |
IUPAC Name |
(E)-3-cyanoprop-2-enoic acid |
InChI |
InChI=1S/C4H3NO2/c5-3-1-2-4(6)7/h1-2H,(H,6,7)/b2-1+ |
InChI Key |
KAIHOCOWYAMXQY-OWOJBTEDSA-N |
Isomeric SMILES |
C(=C/C(=O)O)\C#N |
Canonical SMILES |
C(=CC(=O)O)C#N |
Purity |
95 |
Origin of Product |
United States |
Reaction Chemistry and Mechanistic Elucidation of 2e 3 Cyanoprop 2 Enoic Acid
Nucleophilic and Electrophilic Reactivity of (2E)-3-Cyanoprop-2-enoic Acid
The reactivity of this compound is governed by the electrophilic and nucleophilic centers within its structure. An electrophile is a species that accepts a pair of electrons to form a new covalent bond, while a nucleophile provides a pair of electrons. masterorganicchemistry.com The electron-withdrawing nature of the cyano and carbonyl groups renders the carbon atoms in the molecule, particularly the carbonyl carbon and the β-carbon of the double bond, electrophilic and susceptible to nucleophilic attack. wikipedia.orglibretexts.org Conversely, the lone pairs on the oxygen and nitrogen atoms provide sites for electrophilic attack. libretexts.orgnih.gov
| Site | Character | Reason |
|---|---|---|
| Carbonyl Carbon (C=O) | Electrophilic | Polarization of the C=O bond due to the high electronegativity of oxygen. |
| β-Carbon (of C=C) | Electrophilic | Conjugation with electron-withdrawing cyano and carboxyl groups (vinylogous reactivity). wikipedia.org |
| Cyano Carbon (C≡N) | Electrophilic | Polarization of the C≡N triple bond due to the electronegativity of nitrogen. ebsco.com |
| Carbonyl Oxygen (C=O) | Nucleophilic | Presence of lone pairs of electrons. |
| Cyano Nitrogen (C≡N) | Nucleophilic | Presence of a lone pair of electrons. researchgate.net |
Reactivity of the Cyano Group in this compound
The cyano group (C≡N) is a versatile functional group in organic synthesis. researchgate.netnih.gov Its reactivity is characterized by the electrophilic carbon atom and the nucleophilic nitrogen atom, along with the π-bonds of the triple bond. ebsco.comresearchgate.net
Hydrolysis: The cyano group can undergo hydrolysis under acidic or basic conditions. This reaction typically proceeds first to form an amide intermediate, which can then be further hydrolyzed to a carboxylic acid. This converts the cyano moiety into a carboxyl group. ebsco.com
Nucleophilic Addition: The electrophilic carbon of the nitrile is susceptible to attack by nucleophiles. For instance, organometallic reagents can add across the triple bond.
Cycloaddition Reactions: The nitrile group can participate as a dienophile or a dipolarophile in various cycloaddition reactions, allowing for the synthesis of heterocyclic compounds. researchgate.net
Electronic Influence: As a potent electron-withdrawing group, the cyano functionality significantly influences the reactivity of the rest of the molecule. It enhances the electrophilicity of the conjugated β-carbon, making it a prime target for nucleophilic attack in Michael-type additions. libretexts.org
Carboxylic Acid Functional Group Transformations in this compound
The carboxylic acid group (-COOH) is a defining feature of this compound, and its chemistry is well-established.
Acidity and Salt Formation: As an acid, it readily donates its proton to bases, forming a carboxylate salt. This is the most fundamental reaction of the carboxylic acid group.
Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). However, care must be taken as such strong reagents can also reduce the cyano group and the carbon-carbon double bond.
Decarboxylation: While many carboxylic acids can lose CO₂ upon heating, α,β-unsaturated carboxylic acids are generally resistant to decarboxylation under mild conditions unless they possess specific substitutions at the β-carbon that can stabilize an intermediate carbocation. stackexchange.com
Halogenation: In reactions like the Hell-Volhard-Zelinskii reaction, carboxylic acids can be halogenated at the α-carbon. libretexts.org
Olefinic Moiety Participation in Chemical Transformations of this compound
The carbon-carbon double bond in this compound is activated by its conjugation with both the cyano and the carboxyl groups. This activation makes it highly susceptible to nucleophilic addition.
Conjugate Addition (Michael Addition): This is a characteristic reaction for α,β-unsaturated carbonyl compounds. wikipedia.org Nucleophiles, such as carbanions, amines, or thiols, preferentially attack the electrophilic β-carbon of the double bond in a 1,4-addition fashion. nih.govlibretexts.org This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.
Electrophilic Addition: The double bond can also undergo electrophilic addition reactions. For example, it can be brominated, hydroxylated, or hydrated. libretexts.org In the case of unsymmetrical reagents like hydrogen halides, the addition often occurs in an anti-Markovnikov fashion, where the nucleophile adds to the β-carbon. This is because the proton initially adds to the carbonyl oxygen, and the resulting resonance-stabilized intermediate directs the nucleophile to the β-position. libretexts.org
Cycloaddition Reactions: The activated double bond can act as a dienophile in Diels-Alder reactions, reacting with a conjugated diene to form a six-membered ring.
Derivatization Chemistry of this compound
The carboxylic acid functional group serves as a convenient handle for the synthesis of various derivatives, such as amides, esters, and anhydrides.
Formation of Amide Derivatives from this compound
Amides are typically synthesized from carboxylic acids by reaction with primary or secondary amines. libretexts.orgsphinxsai.com Direct reaction of this compound with an amine would likely result in an acid-base reaction forming a salt. Therefore, the carboxylic acid must first be "activated."
Common methods for amide formation include:
Conversion to Acyl Chloride: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride readily reacts with an amine to yield the corresponding amide.
Use of Coupling Reagents: A wide variety of coupling reagents, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), can be used to facilitate the direct condensation of the carboxylic acid with an amine, forming the amide bond and a urea byproduct.
| Reactants | Reagents/Conditions | Product |
|---|---|---|
| This compound + Amine (R-NH₂) | 1. SOCl₂ 2. Amine | (2E)-3-Cyano-N-alkylprop-2-enamide |
| This compound + Amine (R-NH₂) | Coupling Agent (e.g., DCC, EDC) | (2E)-3-Cyano-N-alkylprop-2-enamide |
Esterification and Anhydride Formation with this compound
Esterification: Esters are commonly prepared by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. libretexts.org The reaction is an equilibrium process, and the yield of the ester can be increased by removing the water formed during the reaction or by using an excess of the alcohol. The carboxyl group of α,β-unsaturated acids like acrylic acid can react with alcohols to form esters. wikipedia.org
Anhydride Formation: Acid anhydrides can be synthesized from carboxylic acids, though typically not by direct dehydration of the acid itself. A common laboratory method involves reacting a carboxylic acid with a more reactive acid derivative, such as an acyl chloride. For cyano-substituted acids, specific methods have been developed. For example, 2-cyanoacetic acid anhydride can be produced by reacting 2-cyanoacetic acid with a C₄-₂₀ carboxylic acid anhydride (like acetic anhydride) under mild conditions. google.comgoogle.com A similar strategy could likely be applied to this compound, where it would react with another acid anhydride in an exchange reaction to form the desired symmetric anhydride.
Conjugation Reactions of this compound with Complex Molecules (e.g., lipidic amino acids)
This compound, possessing multiple reactive sites, is a candidate for conjugation with complex biomolecules such as lipidic amino acids. These reactions are pivotal for creating novel biomaterials or for labeling purposes. The primary reaction pathways involve the carboxylic acid group and the α,β-unsaturated nitrile system.
Two principal mechanisms can be proposed for the conjugation of this compound with amino acids:
Amide Bond Formation: The carboxylic acid moiety of this compound can react with the primary or secondary amine group of an amino acid to form a stable amide linkage. This is a standard condensation reaction, often requiring an activating agent (like a carbodiimide) to proceed efficiently under biological conditions. This pathway is fundamental in peptide synthesis and bioconjugation. nih.gov
Michael Addition: The electron-withdrawing nature of the nitrile and carboxyl groups renders the β-carbon of the alkene susceptible to nucleophilic attack. This allows for a Michael-type conjugate addition. Nucleophilic side chains of amino acids, such as the thiol group of cysteine or the primary amine of lysine, can act as the nucleophiles. osti.gov The inherent reactivity of a nucleophilic group is a key determinant of the reaction's feasibility and rate. biosyn.com For instance, the sulfhydryl group of cysteine is a potent nucleophile often targeted for such additions in bioconjugation chemistry. biosyn.com
The choice of reaction conditions, particularly pH, is critical as it affects the protonation state and thus the nucleophilicity of the amino acid's functional groups. biosyn.com While specific studies conjugating this compound with lipidic amino acids are not extensively detailed, the fundamental reactivity of its constituent functional groups provides a strong basis for these predicted reaction pathways.
Mechanistic Investigations of Reactions Involving this compound
The primary synthetic route to this compound and its derivatives is the Knoevenagel condensation. sciensage.info This reaction is a cornerstone of C-C bond formation in organic synthesis. orientjchem.org It involves the reaction of an active methylene (B1212753) compound (in this case, cyanoacetic acid) with a carbonyl compound (such as an aldehyde or ketone), typically under basic catalysis. wikipedia.orgsigmaaldrich.com
The mechanism of the Knoevenagel condensation is a multi-step process:
Carbanion Formation: A base, often a weak amine like piperidine or an ionic liquid catalyst, abstracts an acidic α-hydrogen from the active methylene compound (cyanoacetic acid). orientjchem.org This deprotonation generates a resonance-stabilized carbanion (an enolate). The electron-withdrawing cyano and carboxyl groups are crucial for facilitating this step by increasing the acidity of the methylene protons. wikipedia.org
Nucleophilic Addition: The newly formed carbanion acts as a potent nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde or ketone. orientjchem.orgscielo.org.mx This step results in the formation of a C-C bond and a β-hydroxy carbonyl intermediate (an aldol-type adduct). sigmaaldrich.com
Dehydration: The intermediate alcohol typically undergoes a spontaneous dehydration (elimination of a water molecule) to form a stable α,β-unsaturated product. sigmaaldrich.comscielo.org.mx This elimination step is often the driving force for the reaction, leading to the formation of the conjugated system seen in this compound.
Both the acidic and basic properties of the catalyst can play a crucial role in the reaction's efficiency, with studies suggesting that catalysts possessing both types of sites can achieve the highest reaction rates. researchgate.net
| Step | Description | Key Intermediates | Role of Catalyst |
|---|---|---|---|
| 1. Deprotonation | A base removes a proton from the α-carbon of the active methylene compound. | Carbanion/Enolate | Acts as a base to generate the nucleophile. orientjchem.org |
| 2. Nucleophilic Attack | The carbanion attacks the carbonyl carbon of the aldehyde/ketone. | β-Hydroxy carbonyl adduct | Can activate the carbonyl group via hydrogen bonding. scielo.org.mx |
| 3. Dehydration | Elimination of a water molecule from the intermediate. | α,β-unsaturated product | Facilitates the elimination step to yield the final product. sigmaaldrich.com |
Based on available research, specific mechanistic studies focusing on the demethylation of a parent compound to yield this compound, or demethylation reactions directly involving this molecule, are not prominently documented. Reactions involving α,β-unsaturated nitriles typically focus on their conjugate addition, cycloaddition, or reduction pathways. osti.govumich.edu While demethylation is a common reaction in organic chemistry, often involving the cleavage of methyl ethers, its direct mechanistic link to this compound is not a subject of extensive investigation in the reviewed literature.
The this compound moiety is a critical component in many organic dyes used in photoactive systems, particularly in dye-sensitized solar cells (DSSCs). dntb.gov.ua In these systems, it typically functions as an electron acceptor and an anchoring group, facilitating the crucial process of electron transfer from the photo-excited dye to a semiconductor surface (commonly TiO₂). acs.orgepfl.ch
The electron transfer mechanism in a typical DSSC incorporating a dye with a cyanoacrylic acid group is as follows:
Photoexcitation: The dye absorbs a photon of light, which promotes an electron from its Highest Occupied Molecular Orbital (HOMO) to its Lowest Unoccupied Molecular Orbital (LUMO).
Electron Injection: The cyanoacrylic acid group serves two roles. First, its carboxylic acid function chemically adsorbs (anchors) the dye onto the semiconductor surface. Second, its strong electron-withdrawing character, enhanced by both the cyano and carboxyl groups, helps to lower the energy of the dye's LUMO and facilitates the rapid injection of the excited electron from the dye's LUMO into the conduction band of the TiO₂. acs.orgepfl.ch This charge separation is the fundamental step in generating photocurrent.
Dye Regeneration and Charge Transport: The oxidized dye is then reduced back to its ground state by a redox mediator in the electrolyte, while the injected electron travels through the semiconductor to the external circuit, generating electricity.
| Function | Mechanistic Detail | Significance |
|---|---|---|
| Anchoring Group | The carboxylic acid group forms a strong bond (chemisorption) with the semiconductor surface (e.g., TiO₂). | Ensures close proximity between the dye and the semiconductor for efficient electron transfer. acs.org |
| Electron Acceptor | The electron-withdrawing nature of the cyano and carboxyl groups facilitates the movement of electron density towards the anchor. | Lowers the LUMO energy level of the dye, providing a driving force for electron injection. epfl.ch |
| Electron Transfer Conduit | Provides a conjugated pathway for the excited electron to move from the donor part of the dye to the semiconductor. | Enables rapid and efficient charge separation, which is essential for high photocurrent generation. epfl.chresearchgate.net |
Applications of 2e 3 Cyanoprop 2 Enoic Acid in Advanced Materials and Chemical Technologies
Role as a Versatile Building Block in Complex Organic Synthesis
The reactivity endowed by its multiple functional groups positions (2E)-3-cyanoprop-2-enoic acid as a potentially versatile building block for constructing more complex molecular structures. Its utility stems from the ability of each functional group to participate in a variety of chemical transformations.
Precursor in the Synthesis of Diverse Organic Molecules
This compound contains a Michael acceptor system, making the carbon-carbon double bond highly susceptible to nucleophilic addition reactions. The presence of both the cyano and carboxyl groups, which are strongly electron-withdrawing, activates the double bond for such transformations. This inherent reactivity allows it to serve as a starting point for the synthesis of a wide array of organic molecules. Chemists can build molecular complexity by planning a sequence of reactions that systematically transform simpler starting materials into more intricate structures. fiveable.me The functional groups on this compound—alkene, nitrile, and carboxylic acid—each offer distinct reaction pathways. For instance, the carboxylic acid can be converted to esters or amides, the nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, and the alkene can undergo various addition reactions. This multi-functionality makes it a valuable precursor for creating compounds with greater structural diversity. fiveable.me
Intermediacy in Multi-Step Synthesis Pathways
Multi-step synthesis is a foundational strategy in organic chemistry for assembling complex target molecules from simpler, readily available starting materials. fiveable.mesavemyexams.com This approach involves a carefully planned sequence of chemical reactions where the product of one step becomes the reactant for the next. libretexts.org The efficiency of such a sequence often depends on the strategic use of intermediates that contain multiple functional groups, allowing for divergent or convergent synthetic routes.
While this compound is structurally equipped to be a key intermediate, its specific application in documented, multi-step total synthesis pathways is not extensively reported in readily available literature. However, the principles of multi-step synthesis often involve the transformation of one functional group in the presence of others, a scenario for which this compound is well-suited. savemyexams.com For example, a synthetic route could involve the selective reduction of its double bond, followed by the transformation of the nitrile group, and finally, esterification of the carboxylic acid, with each step building towards the final complex target.
Applications in Functional Polymers and Advanced Adhesives
The chemical structure of this compound and its derivatives is central to their application in polymer chemistry, particularly in the formulation of functional polymers and high-strength adhesives.
Incorporation of this compound into Polymer Architectures
This compound can act as a functional monomer in polymerization reactions. The incorporation of monomers containing specific functional groups, such as the nitrile (cyano) group, is a key strategy for tailoring the final properties of a polymer. For instance, the inclusion of cyano groups can enhance the hydrophilicity and modify the solubility of the resulting polymer in aqueous media. justia.com This makes such polymers suitable for specialized applications where interaction with water or polar solvents is desired. The vinyl group in the molecule allows it to be incorporated into polymer chains via chain-growth polymerization mechanisms, leading to materials with precisely engineered characteristics.
Development of Cyanoacrylate-Based Materials and Adhesives
This compound is a parent compound to the class of cyanoacrylate esters, which are the primary components of instant adhesives, commonly known as "super glues". pcbiochemres.comyoutube.com The remarkable adhesive properties of these materials are a direct result of their unique chemical structure. raajournal.com Alkyl 2-cyanoacrylates, which are esters of the isomeric 2-cyanoacrylic acid, feature two powerful electron-withdrawing groups—the cyano group and the ester group—attached to the same carbon of the double bond. threebond.co.jp
This configuration makes the monomer extremely susceptible to anionic polymerization, which can be initiated by weak bases, including the trace amounts of moisture present on most surfaces. pcbiochemres.comraajournal.com The reaction is a rapid, chain-growth polymerization that forms long, strong polymer chains, resulting in the fast-curing and high-strength bonds for which these adhesives are known. pcbiochemres.comyoutube.com This polymerization is typically exothermic, releasing heat that contributes to the rapid curing process. pcbiochemres.com The fundamental chemistry that drives the polymerization of commercial cyanoacrylate esters provides a direct model for the potential of this compound and its derivatives in the development of advanced adhesive materials. nih.gov
Controlled Polymerization Techniques (e.g., RAFT) using this compound Derivatives as Chain Transfer Agents
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful controlled radical polymerization technique that enables the synthesis of polymers with predetermined molecular weights, complex architectures, and low polydispersity. nih.gov The key to this control is the use of a suitable chain transfer agent (CTA), or RAFT agent. tcichemicals.com
While this compound itself is not a RAFT agent, compounds that are structurally related—possessing both cyano and carboxylic acid functionalities—are highly effective CTAs. These agents mediate the polymerization process, allowing for the controlled growth of polymer chains. nih.gov For example, 4-cyanopentanoic acid dithiobenzoate has been successfully used as a CTA for the controlled polymerization of methacrylamide (B166291) in aqueous solutions. researchgate.net Research has demonstrated that by using such a RAFT agent, it is possible to produce well-defined homopolymers and block copolymers with predictable molecular weights and narrow molecular weight distributions (low Mw/Mn). researchgate.net The presence of the cyano and carboxylic acid groups on the RAFT agent is crucial for its activity and compatibility with certain monomers and reaction conditions. nih.gov
The following interactive table presents research findings on the RAFT polymerization of methacrylamide using a cyano- and acid-functionalized CTA, demonstrating the level of control achievable with this technique. researchgate.net
Table 1. Research Data on Controlled Polymerization of Methacrylamide using a Cyano-Functionalized RAFT Agent.
| Target Molecular Weight ( g/mol ) | CTA:Initiator Ratio | Achieved Molecular Weight (Mn, g/mol ) | Polydispersity Index (Mw/Mn) |
| 25,300 | 1.5:1 | 23,800 | 1.08 |
| 25,300 | 3:1 | 24,500 | 1.10 |
| 40,300 | 1.5:1 | 35,100 | 1.12 |
| 40,300 | 3:1 | 36,200 | 1.15 |
Data sourced from studies on the polymerization of methacrylamide in acidic buffer using 4-cyanopentanoic acid dithiobenzoate as the CTA. researchgate.net
Theoretical and Computational Chemistry Insights into 2e 3 Cyanoprop 2 Enoic Acid
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis of (2E)-3-Cyanoprop-2-enoic Acid and Derivatives
Frontier Molecular Orbital (FMO) theory is a fundamental tool for describing the electronic behavior and reactivity of a molecule by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy and distribution of these orbitals are key to understanding the electronic transitions and charge transfer characteristics of a system.
The HOMO and LUMO energies, along with the energy gap (ΔE) between them, are crucial quantum chemical descriptors. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. A small HOMO-LUMO gap generally signifies higher chemical reactivity and lower kinetic stability. nih.gov
DFT calculations, often using the B3LYP functional, are employed to determine these values. For derivatives of this compound, these calculations reveal how different substituents modulate the electronic properties. The energy gap is a critical parameter, indicating the energy required for electronic excitation. A lower energy gap suggests that electrons can be more easily excited from the ground state to an excited state.
Table 1: Representative Frontier Molecular Orbital Energies and Energy Gaps for Cyano-containing Compounds Calculated by DFT
| Compound/Derivative | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Ethyl 6-amino-5-cyano-4H-pyran derivative | - | - | 4.54 |
| (2,6)-dichloro para methoxy (B1213986) chalcone | - | - | Highest ΔEgap (Least Reactive) |
| (3,5)-dichloro para methoxy chalcone | - | - | Lowest ΔEgap (Most Reactive) |
The structure of this compound, featuring an electron-withdrawing cyano group (-CN) and a carboxyl group (-COOH) conjugated through a C=C double bond, facilitates intramolecular charge transfer (ICT). The HOMO-LUMO energy gap is an effective parameter for characterizing these ICT interactions. nih.gov
In derivatives, the presence of various donor and acceptor groups can enhance this effect. For instance, in related sensitizer (B1316253) dyes, the cyanoacrylic acid moiety acts as an electron acceptor. researchgate.net The distribution of the HOMO and LUMO across the molecule provides insight into this charge transfer. Typically, the HOMO is localized on the more electron-rich part of the molecule, while the LUMO is concentrated on the electron-deficient portion, which includes the cyanoacrylic acid fragment. This spatial separation of frontier orbitals is a hallmark of an effective ICT system.
Intermolecular Interactions and Crystal Engineering of this compound Derivatives
Crystal engineering relies on understanding and controlling the intermolecular interactions that guide molecules to self-assemble into a specific crystal lattice. For this compound and its derivatives, a combination of strong and weak interactions dictates the final solid-state architecture.
Studies on derivatives, such as 3-aryl-2-cyanoprop-2-enoic acid and ethyl (E)-2-cyano-3-[5-(4-ethylphenyl)isoxazol-3-yl]prop-2-enoate, reveal the prevalence of various interactions. ej-physics.orgnih.gov While H···H contacts often make up the largest portion of the surface due to the abundance of hydrogen atoms, other interactions like C-H···O and C-H···N play a crucial directional role in the crystal packing. ej-physics.orgresearchgate.net
Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Derivatives of this compound
| Interaction Type | Contribution in Ethyl Cyanoacrylate Derivative (%) nih.govresearchgate.net |
|---|---|
| H···H | 43.9 - 45.9 |
| H···N / N···H | 17.0 - 23.3 |
| H···O / O···H | 12.3 - 13.9 |
| C···C | 10.1 |
| H···C / C···H | 16.2 |
Note: Data is compiled from studies on different, structurally complex derivatives. nih.govresearchgate.netnih.gov
To further quantify the forces involved in crystal packing, interaction energies between molecular pairs can be calculated. These calculations, often performed using a B3LYP/6-31G(d,p) energy model within programs like CrystalExplorer, partition the total interaction energy (Etot) into four components: electrostatic, polarization, dispersion, and exchange-repulsion. ej-physics.orgresearchgate.net
This analysis provides a quantitative understanding of the forces holding the crystal lattice together. For example, in a crystal of an imidazole (B134444) derivative, the total interaction energy was calculated to be -222.7 kJ mol⁻¹, with a significant contribution from dispersion forces (-239.1 kJ mol⁻¹). physchemres.org Visualizing these energies as frameworks, where the thickness of cylinders connecting molecular centroids is proportional to the interaction energy, helps to identify the most significant packing motifs. researchgate.net
Table 3: Example of Calculated Interaction Energies for a Molecular Pair (kJ/mol)
| Energy Component | Representative Value (kJ/mol) |
|---|---|
| Electrostatic | -94.0 |
| Polarization | -37.4 |
| Dispersion | -239.1 |
| Repulsion | 181.8 |
| Total | -222.7 |
Note: This data is from a study on an imidazole derivative and serves as an illustrative example of the methodology. physchemres.org
Hydrogen bonds are among the most critical interactions in determining the supramolecular structure of carboxylic acids. For this compound, the carboxylic acid group is a potent hydrogen bond donor (O-H) and acceptor (C=O). This typically leads to the formation of robust centrosymmetric R²₂(8) cyclic dimers through strong O-H···O hydrogen bonds between two molecules.
Beyond this primary motif, weaker intermolecular interactions contribute to the extended three-dimensional network. Single-crystal X-ray diffraction studies on derivatives show the presence of weak C-H···O and C-H···N hydrogen bonds. ej-physics.orgresearchgate.net In these interactions, various C-H groups act as weak donors, while the oxygen atoms of the carboxyl group and the nitrogen atom of the cyano group serve as acceptors. These weaker bonds link the primary dimers into chains, sheets, or more complex 3D architectures, ensuring an efficiently packed and stable crystal structure.
Reaction Pathway and Kinetics Modeling for this compound Transformations
Extensive searches of scientific literature and computational chemistry databases have revealed a significant gap in the specific theoretical and computational analysis of this compound. While computational methods such as Ab Initio Molecular Dynamics (AIMD) and Density Functional Theory (DFT) are powerful tools for elucidating reaction mechanisms and kinetics, there is no available research that directly applies these techniques to this particular compound.
General principles of computational chemistry suggest how such studies would be approached, but without specific data, any discussion remains speculative. The following sections outline the methodologies that would be used in such an investigation, highlighting the type of information that could be gleaned.
Ab Initio Molecular Dynamics Simulations of Reaction Mechanisms
Ab initio molecular dynamics (AIMD) is a computational method that simulates the movement of atoms in a molecule over time, based on quantum mechanical principles. This "on-the-fly" calculation of forces allows for the exploration of complex reaction pathways without prior assumptions about the mechanism.
For this compound, AIMD simulations could be employed to model its transformations under various conditions. By simulating the dynamic evolution of a system containing the molecule, researchers could potentially observe:
Spontaneous reactions: Uncovering unexpected reaction pathways by simulating the molecule's behavior at elevated temperatures or in the presence of other reactants.
Solvent effects: Understanding how solvent molecules interact with this compound and influence its reactivity and the stability of intermediates.
Reaction dynamics: Visualizing the bond-breaking and bond-forming events as they occur, providing a detailed, time-resolved picture of the transformation.
However, at present, no specific AIMD studies focusing on this compound have been published in the scientific literature.
Density Functional Theory (DFT) Studies on Transition States and Energetics
Density Functional Theory (DFT) is a widely used quantum chemical method for calculating the electronic structure of molecules. It is particularly valuable for locating and characterizing transition states and for determining the energetic profiles of reaction pathways.
A DFT study of this compound transformations would typically involve:
Mapping the Potential Energy Surface: Identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them.
Calculating Activation Energies: Determining the energy barriers for various potential reaction pathways, which is essential for understanding reaction kinetics.
Thermodynamic Analysis: Calculating the enthalpies and Gibbs free energies of reaction to predict the spontaneity and equilibrium position of transformations.
Below is a hypothetical data table illustrating the kind of results a DFT study might produce for a transformation of this compound. It is important to note that this data is purely illustrative and not based on actual research findings.
| Species | Relative Energy (kcal/mol) | Gibbs Free Energy of Activation (kcal/mol) |
| Reactant | 0.0 | - |
| Transition State 1 (TS1) | 25.3 | 25.3 |
| Intermediate 1 (INT1) | -5.2 | - |
| Transition State 2 (TS2) | 15.8 | 21.0 |
| Product | -12.7 | - |
Another illustrative table could present key geometric parameters of a hypothetical transition state, such as bond lengths of forming and breaking bonds.
| Parameter | Bond Length (Å) |
| C2-C3 (breaking) | 1.45 |
| C3-Nucleophile (forming) | 1.98 |
Despite the power of these computational techniques, the scientific community has not yet published specific DFT studies on the transition states and energetics of this compound transformations. Consequently, no concrete data on its reaction mechanisms from this theoretical perspective is available.
Advanced Characterization and Analytical Methodologies for 2e 3 Cyanoprop 2 Enoic Acid Research
Advanced Spectroscopic Analysis for Structural Elucidation
Spectroscopy is a cornerstone in the analysis of (2E)-3-cyanoprop-2-enoic acid, offering non-destructive methods to probe the molecular structure and confirm its identity.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of this compound. magritek.com It provides detailed information about the carbon-hydrogen framework and, crucially, allows for the definitive assignment of the molecule's stereochemistry.
The proton (¹H) NMR spectrum is particularly informative for confirming the E-configuration of the double bond. The two vinyl protons exhibit a characteristic coupling constant (J-value), typically in the range of 12-18 Hz for a trans relationship, which is significantly larger than the typical 7-12 Hz range observed for cis-protons. This allows for clear differentiation and confirmation of the (2E) isomer.
Carbon-13 (¹³C) NMR spectroscopy complements the proton data by identifying the chemical environments of each carbon atom, including the carboxylic acid, vinyl, and nitrile carbons. The chemical shifts are indicative of the electronic environment of each nucleus, confirming the presence of the key functional groups.
Table 1: Typical NMR Spectroscopic Data for this compound
| Nucleus | Atom Position | Typical Chemical Shift (δ) in ppm | Notes |
|---|---|---|---|
| ¹H | Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad singlet, position can vary with solvent and concentration. |
| ¹H | Vinyl Proton α to COOH | 6.0 - 6.5 | Doublet, J ≈ 16 Hz |
| ¹H | Vinyl Proton β to COOH | 7.0 - 7.5 | Doublet, J ≈ 16 Hz |
| ¹³C | Carboxylic Acid (-C OOH) | 165 - 175 | |
| ¹³C | Vinyl Carbon (C H-CN) | 140 - 150 | |
| ¹³C | Nitrile (-C N) | 115 - 120 |
Note: Actual chemical shifts can vary depending on the solvent and experimental conditions.
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the characteristic functional groups present in this compound. researchgate.netresearchgate.net The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of specific chemical bonds.
The FTIR spectrum of this compound is distinguished by several key absorption bands. A very broad absorption in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, which is often broadened due to hydrogen bonding. instanano.com The C=O stretch of the carboxylic acid gives rise to a strong, sharp peak typically around 1700 cm⁻¹. The presence of the nitrile group is confirmed by a sharp, medium-intensity absorption in the 2220-2260 cm⁻¹ region. libretexts.org Finally, the carbon-carbon double bond (C=C) stretch appears around 1640 cm⁻¹.
Table 2: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Broad |
| Nitrile | C≡N Stretch | 2220 - 2260 | Medium, Sharp |
| Carboxylic Acid | C=O Stretch | 1680 - 1720 | Strong, Sharp |
| Alkene | C=C Stretch | 1620 - 1680 | Medium |
Mass spectrometry (MS) is employed to determine the precise molecular weight of this compound and to study its fragmentation patterns, which can provide additional structural confirmation. The molecular formula is C₄H₃NO₂, corresponding to a monoisotopic mass of approximately 97.016 Da. chemspider.comuni.lu
In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 97. Subsequent fragmentation can occur through characteristic pathways, such as the loss of a hydroxyl radical (-OH) to give a fragment at m/z 80, or the loss of the entire carboxyl group (-COOH) resulting in a fragment at m/z 52. uva.nl Atmospheric pressure chemical ionization (APCI) is another technique that can provide molecular weight information, often with less fragmentation. uva.nl
Table 3: Predicted Mass Spectrometry Data for this compound Adducts
| Adduct | Formula | Predicted m/z |
|---|---|---|
| [M+H]⁺ | C₄H₄NO₂⁺ | 98.0236 |
| [M+Na]⁺ | C₄H₃NNaO₂⁺ | 120.0056 |
| [M-H]⁻ | C₄H₂NO₂⁻ | 96.0091 |
Data sourced from predicted values. uni.lu
Crystallographic Studies for Solid-State Architectures
Crystallographic techniques, particularly X-ray diffraction, are essential for determining the three-dimensional arrangement of molecules in the solid state.
Single-crystal X-ray diffraction (SCXRD) provides the most definitive information on molecular structure, offering precise measurements of bond lengths, bond angles, and torsional angles. mdpi.com This technique allows for the direct visualization of the molecule's conformation and its packing within a crystal lattice. libretexts.org
For a molecule like this compound, SCXRD would confirm the planarity of the acrylic acid backbone and the E-configuration of the double bond. It would also reveal how the molecules arrange themselves in the solid state, particularly the intermolecular hydrogen bonding interactions involving the carboxylic acid groups, which typically form dimeric structures.
Table 4: Example Crystallographic Data for a Derivative, (E)-Ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylate
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₂H₁₀N₂O₆ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.345 |
| b (Å) | 16.654 |
| c (Å) | 10.286 |
| β (°) | 106.18 |
Data from a study on a derivative compound to illustrate the type of information generated by SCXRD. researchgate.net
Polymorphism, the ability of a compound to exist in more than one crystal form, and co-crystallization, the formation of a crystalline solid containing two or more different molecules in a stoichiometric ratio, are critical areas of study in solid-state chemistry. Different polymorphs or co-crystals can have distinct physical properties.
Table 5: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| (E)-3-cyanoacrylic acid |
Chromatographic Techniques for Purity Assessment and Mixture Analysis
Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of components within a mixture. For research involving this compound, these techniques are critical for quality control of the monomer and for understanding the structure-property relationships of its derived materials.
High-Performance Liquid Chromatography (HPLC) for Purity Profiling and Isomer Separation
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of this compound, offering high resolution and sensitivity for both purity assessment and the challenging separation of its geometric isomers. Reversed-phase HPLC, utilizing a nonpolar stationary phase and a polar mobile phase, is the most common modality for this purpose.
The purity of a this compound sample can be determined by analyzing the chromatogram for the presence of any impurity peaks alongside the main analyte peak. The peak area of the main component relative to the total peak area of all components provides a quantitative measure of purity.
A significant challenge in the synthesis of this compound is the potential for the formation of the (2Z)-isomer. As geometric isomers can have different physical, chemical, and biological properties, their separation and quantification are crucial. HPLC is an effective tool for this separation, as the different spatial arrangements of the isomers lead to different interactions with the stationary phase, resulting in distinct retention times. Typically, the trans or (E)-isomer elutes later than the cis or (Z)-isomer in reversed-phase HPLC due to its more linear shape, which allows for stronger hydrophobic interactions with the stationary phase.
While specific application data for this compound is not widely published, the separation of geometric isomers of structurally similar compounds like cinnamic acid provides a relevant model. The following interactive data table illustrates a typical HPLC separation of such isomers.
Interactive Data Table: Illustrative HPLC Separation of Geometric Isomers on a C18 Column
| Isomer | Retention Time (min) | Peak Area (%) | Purity (%) |
| (2Z)-3-cyanoprop-2-enoic acid (Hypothetical) | 8.5 | 4.8 | 95.2 (Isomeric) |
| This compound | 12.2 | 95.2 | 99.8 (Overall) |
| Impurity 1 | 5.1 | 0.1 | |
| Impurity 2 | 14.3 | 0.1 |
Note: The data in this table is illustrative and based on typical separation patterns for geometric isomers of similar compounds. Actual retention times and purity values would be determined experimentally.
Gel Permeation Chromatography (GPC) for Polymer Characterization
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an essential technique for characterizing polymers derived from this compound. GPC separates molecules based on their hydrodynamic volume in solution, allowing for the determination of the molecular weight distribution of a polymer sample. labrulez.com This information is critical as the molecular weight and its distribution significantly influence the physical and mechanical properties of the polymer.
In a GPC experiment, a dissolved polymer sample is passed through a column packed with porous gel beads. Larger polymer chains are excluded from the pores and thus travel a shorter path, eluting from the column first. Smaller chains can diffuse into the pores, leading to a longer path and later elution. The output is a chromatogram that represents the distribution of molecular sizes in the sample.
Key parameters obtained from GPC analysis include:
Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.
Weight-average molecular weight (Mw): An average that takes into account the weight of each polymer chain, thus being more sensitive to the presence of high molecular weight chains.
Polydispersity Index (PDI): The ratio of Mw to Mn (Mw/Mn). The PDI is a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse polymer (all chains have the same length), while higher values indicate a broader distribution of chain lengths.
Due to a lack of specific GPC data for polymers of this compound in the available literature, the following table presents typical GPC data for a closely related and well-studied class of polymers, the poly(alkyl cyanoacrylate)s. This data is representative of the type of information obtained from GPC analysis for polymers of this nature. researchgate.net
Interactive Data Table: Representative GPC Data for Poly(alkyl cyanoacrylate) Samples
| Polymer Sample | Mn ( g/mol ) | Mw ( g/mol ) | Polydispersity Index (PDI) |
| Poly(butyl cyanoacrylate) - Sample A | 2,500 | 4,500 | 1.8 |
| Poly(butyl cyanoacrylate) - Sample B | 8,000 | 15,200 | 1.9 |
| Poly(ethyl cyanoacrylate) - Sample C | 5,200 | 9,880 | 1.9 |
Note: This data is for poly(alkyl cyanoacrylate)s and serves as an illustrative example of GPC characterization for polymers structurally related to those derived from this compound.
Future Research Directions and Outlook for 2e 3 Cyanoprop 2 Enoic Acid
Innovations in Synthetic Efficiency and Sustainability
The future of (2E)-3-cyanoprop-2-enoic acid synthesis lies in the development of greener and more efficient methodologies. Current synthetic routes, often variations of the Knoevenagel condensation, can be improved in terms of atom economy, waste reduction, and energy consumption.
Development of More Atom-Economical and Solvent-Free Syntheses
A primary goal for the future synthesis of this compound is the maximization of atom economy, a principle of green chemistry that aims to incorporate the maximum number of atoms from the reactants into the final product. Research in this area will likely focus on direct condensation reactions that minimize the formation of byproducts.
Solvent-free, or solid-state, synthesis represents another promising avenue. By eliminating the need for volatile organic solvents, these methods reduce environmental impact and can lead to simplified purification processes. scielo.br Future studies may explore mechanochemical methods, such as ball milling, to facilitate the reaction between cyanoacetic acid and a suitable C1 synthon under solvent-free conditions.
| Synthetic Approach | Key Advantages | Potential Research Focus |
| Atom-Economical Reactions | High efficiency, reduced waste | Direct C-H activation and carboxylation of acrylonitrile |
| Solvent-Free Synthesis | Reduced environmental impact, simplified workup | Mechanochemical activation, solid-state catalysis |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields | Optimization of reaction parameters for this compound |
Exploration of Novel Catalytic Systems for this compound Production
The development of novel catalysts is crucial for improving the synthesis of this compound. While traditional base catalysts are often used, future research will likely investigate more sophisticated and recyclable catalytic systems. rsc.org
Heterogeneous catalysts, such as functionalized mesoporous silica, zeolites, and metal-organic frameworks (MOFs), offer advantages in terms of easy separation and reusability. acs.org Research into designing catalysts with optimized acidic and basic sites could enhance the efficiency of the Knoevenagel condensation for producing this compound. rsc.org Biocatalysis, using enzymes or whole-cell systems, also presents a green alternative that could lead to highly selective syntheses under mild conditions.
| Catalyst Type | Potential Advantages | Future Research Directions |
| Heterogeneous Catalysts | Recyclability, ease of separation | Design of bifunctional acid-base catalysts on solid supports |
| Metal-Organic Frameworks (MOFs) | High surface area, tunable porosity | Synthesis of MOFs with active sites for Knoevenagel condensation |
| Biocatalysts (Enzymes) | High selectivity, mild reaction conditions | Screening for enzymes that can catalyze the formation of this compound |
Exploration of Novel Reaction Pathways and Functional Group Transformations
The rich chemical functionality of this compound provides a platform for exploring a wide range of chemical transformations, leading to the synthesis of novel and valuable compounds.
Unconventional Derivatizations of the Cyano and Carboxylic Acid Moieties
While the cyano and carboxylic acid groups can undergo standard transformations, future research will likely focus on unconventional derivatizations to access unique molecular architectures. The cyano group, for instance, can be a precursor for various nitrogen-containing heterocycles through cycloaddition reactions. nih.gov Exploring its reactivity in [2+2+2] or [3+2] cycloadditions could yield novel carbo- and heterocyclic systems. nih.gov
The carboxylic acid moiety can be derivatized into a range of functional groups, including esters, amides, and acid chlorides. khanacademy.orgucalgary.ca Future work could explore its use as a directing group in C-H activation reactions, enabling the functionalization of the carbon backbone in a regioselective manner.
Tandem and Cascade Reactions Utilizing the Dienoid System
The conjugated system of this compound makes it an excellent Michael acceptor, a key feature for its use in tandem and cascade reactions. beilstein-journals.org These reactions, where multiple chemical bonds are formed in a single operation, are highly efficient and can rapidly build molecular complexity. wikipedia.org
Future research could focus on designing cascade reactions initiated by the Michael addition of a nucleophile to the β-position of the double bond. The resulting intermediate could then undergo further intramolecular reactions, such as cyclizations or rearrangements, to generate complex polycyclic structures. bham.ac.uk The development of stereoselective cascade reactions would be particularly valuable for the synthesis of chiral molecules. acs.org
Expansion into New Material Science Frontiers
The unique electronic and structural features of this compound make it a promising candidate for the development of advanced materials. Its ability to polymerize and its potential for incorporation into larger molecular frameworks open up possibilities in polymer chemistry and materials science.
Cyanoacrylates are well-known for their adhesive properties, and derivatives of this compound could be explored for the development of specialty adhesives with tailored properties. afinitica.compcbiochemres.com The presence of both a polymerizable double bond and a polar cyano group suggests potential applications in the synthesis of functional polymers. These polymers could exhibit interesting thermal, optical, or electronic properties. utwente.nl
Design of Advanced Polymer Materials with Tunable Properties
The parent structure of this compound is foundational to cyanoacrylates, a class of monomers known for rapid anionic polymerization, forming the basis of "super glues". mpg.deyoutube.com While commercial cyanoacrylates are typically esters (e.g., methyl, ethyl, or butyl esters), the core acid structure presents a unique monomer for creating advanced polycyanoacrylates with tailored properties. afinitica.com Future research is anticipated to explore the synthesis of copolymers and composites where this compound or its derivatives are key components.
By incorporating different comonomers, researchers can precisely tune the physicochemical properties of the resulting polymers. For instance, copolymerization with flexible monomers could mitigate the inherent brittleness of polycyanoacrylates, leading to tougher, more resilient materials. youtube.com The carboxylic acid group offers a reactive handle for post-polymerization modification, allowing for the grafting of different functionalities or cross-linking the polymer chains to enhance thermal and mechanical stability. This strategy enables the creation of materials with a spectrum of properties, from rigid thermosets to flexible elastomers, suitable for a wide range of applications.
| Strategy | Potential Comonomer/Modifier | Target Property | Potential Application |
|---|---|---|---|
| Copolymerization | Poly(ethylene glycol) (PEG) Acrylates | Increased Flexibility, Hydrophilicity | Biomedical adhesives, Hydrogels |
| Copolymerization | Styrene, Methyl Methacrylate | Enhanced Thermal Stability, Refractive Index | Optical coatings, Photoresists |
| Post-Polymerization Modification | Diamines, Diols (via -COOH group) | Cross-linking, Increased Modulus | Structural composites, Engineering plastics |
| Composite Formulation | Silica Nanoparticles, Carbon Nanotubes | Improved Mechanical Strength, Conductivity | Reinforced adhesives, Antistatic coatings |
Integration into Optoelectronic and Energy Harvesting Devices Beyond DSSCs
While cyanoacrylic acids have been investigated as anchors and sensitizers in dye-sensitized solar cells (DSSCs), future work is poised to expand their role into other electronic and energy-related devices. The conjugated system formed by the nitrile and carboxylic acid groups imparts interesting electronic properties that can be exploited in organic electronics. Research into organic cyanoacrylic dyes for applications like water splitting photoanodes has already demonstrated potential beyond conventional photovoltaics. researchgate.net
The high polarity of the cyano and carboxyl groups suggests that polymers or molecular films derived from this compound could exhibit piezoelectric or triboelectric effects. This opens a promising avenue for their integration into flexible, wearable energy harvesting devices, such as nanogenerators that convert mechanical motion into electrical energy. mdpi.com Derivatives could be designed to self-assemble into highly ordered thin films, enhancing their dielectric or charge-generating properties for use in capacitors, sensors, or non-linear optical systems.
| Device Type | Function of this compound Derivative | Key Molecular Feature to Exploit |
|---|---|---|
| Triboelectric Nanogenerators (TENGs) | Active layer material in polymer composite | High electronegativity of cyano and carboxyl groups |
| Piezoelectric Sensors | Component in a polar polymer film | Molecular dipole moment, ability to form crystalline domains |
| Organic Field-Effect Transistors (OFETs) | Surface modifier on dielectric layer | Polar groups for interface engineering |
| Photoanodes for Water Splitting | Organic dye sensitizer (B1316253) | Extended π-conjugation for visible light absorption researchgate.net |
Advanced Computational Design and Predictive Modeling
Computational chemistry is set to become an indispensable tool in accelerating the discovery and optimization of this compound derivatives for specific applications. In silico techniques can dramatically reduce the experimental overhead by predicting molecular properties and reaction outcomes before synthesis is attempted.
In Silico Screening for New this compound Derivatives with Targeted Properties
In silico screening, or virtual screening, allows for the rapid computational evaluation of large virtual libraries of molecules. unipi.it This approach is ideal for identifying derivatives of this compound with enhanced properties. By systematically modifying the core structure—for example, by adding substituent groups at various positions—researchers can perform high-throughput screening to predict characteristics such as electronic bandgaps, dipole moments, and binding affinities. nih.govresearchgate.net
For materials science, this could involve screening for derivatives with optimal refractive indices for optical applications or predicting polymerization reactivity. For biomedical applications, computational docking studies could identify derivatives that bind effectively to specific biological targets. itmedicalteam.pl This predictive power enables a more rational, targeted approach to molecular design, focusing laboratory efforts on the most promising candidates.
| Screening Target | Derivative Design Strategy | Predicted Property | Computational Method |
|---|---|---|---|
| Improved Light Absorption | Add aromatic/heterocyclic groups to extend π-system | HOMO/LUMO gap, Absorption Spectrum | Density Functional Theory (DFT) |
| Higher Polymer Glass Transition Temp. (Tg) | Incorporate bulky, rigid substituents | Molecular Volume, Rotational Energy Barriers | Molecular Dynamics (MD) Simulation |
| Enhanced Piezoelectric Response | Introduce strongly electron-donating/withdrawing groups | Molecular Dipole Moment, Polarizability | Quantum Mechanics (QM) Calculations |
| Specific Protein Binding | Vary functional groups for H-bonding and hydrophobic interactions | Binding Affinity, Docking Score | Molecular Docking |
Machine Learning Approaches for Reaction Prediction and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing synthetic chemistry by enabling the prediction of reaction outcomes and the optimization of synthetic conditions. rjptonline.orgscispace.com These data-driven models can be trained on large reaction databases to recognize complex patterns connecting reactants, reagents, and conditions to results like yield and selectivity. beilstein-journals.orgeurekalert.org
For the synthesis of this compound derivatives, often prepared via Knoevenagel condensation, ML models could predict the optimal base catalyst, solvent, and temperature to maximize yield and minimize side products for a novel substrate. google.com Furthermore, ML can aid in planning entire multi-step synthetic routes, suggesting pathways that are more efficient or cost-effective than those designed by human intuition alone. engineering.org.cn This approach promises to accelerate the synthesis of new materials and functional molecules derived from the core structure.
| Model Input Parameters | Model Output (Prediction) | Potential Impact |
|---|---|---|
| Reactant structures (e.g., aldehyde/ketone, cyanoacetate) | Reaction Yield (%) | Prioritize high-yielding reactions for synthesis |
| Catalyst, Solvent, Temperature | Optimal Reaction Conditions | Reduce time and resources spent on optimization |
| Reactant and Reagent SMILES strings | Most Likely Product Structure | Validate feasibility of proposed synthetic steps |
Integration with Sustainable Chemical Processes
A critical direction for future chemical research is the alignment with green chemistry principles to minimize environmental impact. This involves designing safer chemicals and developing more efficient, less hazardous synthetic processes using renewable resources.
Bio-inspired Syntheses of this compound and Derivatives
Bio-inspired synthesis seeks to emulate nature's efficient and selective chemical transformations, often using enzymes and bio-based starting materials. nih.govnih.gov Future research could focus on developing enzymatic or chemo-enzymatic routes to this compound. This could involve using enzymes, such as lipases or lyases, to perform key bond-forming reactions under mild, aqueous conditions, thereby avoiding the use of harsh organic solvents and reagents. researchgate.net
The starting materials themselves could be derived from renewable biomass. For example, platform chemicals derived from the fermentation of sugars could serve as precursors. A bio-inspired approach not only offers a greener synthetic route but can also provide access to novel, complex derivatives that are difficult to produce using traditional synthetic methods. This strategy represents a significant step towards sustainable chemical manufacturing. ajgreenchem.com
| Potential Bio-derived Precursor | Key Enzymatic Transformation | Enzyme Class | Advantage |
|---|---|---|---|
| Glycerol (from biodiesel) | Oxidation to an aldehyde, followed by condensation | Dehydrogenase, Lyase | Utilization of industrial waste stream |
| 3-Dehydroshikimic acid (from glucose) | Decarboxylation and amination/cyanation steps | Decarboxylase, Transaminase | Access to chiral building blocks |
| Pyruvic acid and Malononitrile | Enzyme-catalyzed Knoevenagel condensation | Aldolase/Custom-designed enzyme | High selectivity under mild aqueous conditions |
Circular Economy Principles in this compound Chemistry
The integration of circular economy principles into the chemical industry is a critical step towards sustainable development, aiming to minimize waste and maximize the use of resources. For a compound like this compound, which serves as a valuable chemical intermediate, applying these principles involves a holistic approach to its lifecycle, from synthesis using renewable feedstocks to the development of recyclable end-products. While dedicated research on a circular economy model for this compound is still emerging, the foundational elements for such a framework can be drawn from broader advancements in green chemistry and polymer science.
A key tenet of the circular economy is the shift from fossil-based resources to renewable feedstocks. rsc.org The production of this compound and its derivatives can be envisioned from biomass, a renewable and abundant carbon source. This approach aligns with the growing interest in biorefineries, which aim to convert biomass into a range of valuable chemicals. Research into catalytic routes from biorenewables to important monomers like acrylic acid provides a blueprint for how similar pathways could be developed for cyano-substituted acrylic acids. rsc.org The valorization of biomass components, such as lignocellulose, could potentially offer sustainable starting materials for the synthesis of the carbon backbone of this compound.
Another cornerstone of applying circular economy principles is the adoption of green and sustainable synthesis methods. Biocatalysis, which utilizes enzymes to carry out chemical transformations, presents a promising avenue for the synthesis of cyanoacrylic acids under mild conditions, thereby reducing energy consumption and waste generation. chemistryjournals.netgeorgiasouthern.edu Enzymatic reactions are known for their high selectivity, which can lead to purer products and the elimination of hazardous reagents and byproducts often associated with traditional chemical synthesis. chemistryjournals.netmdpi.com The development of biocatalytic routes for producing related cyano-containing compounds suggests the feasibility of applying similar enzymatic strategies to the synthesis of this compound. researchgate.netresearchgate.net
The end-of-life of products derived from this compound is a critical consideration in a circular economy. Esters of cyanoacrylic acids are well-known for their use in the formulation of adhesives. A significant advancement in this area is the development of recyclable plastics from poly(ethyl cyanoacrylate), which points towards a closed-loop system for materials derived from cyanoacrylates. pcbiochemres.com This suggests that polymers and materials synthesized using this compound as a monomer or intermediate could be designed for recyclability. Future research could focus on developing depolymerization techniques that allow for the recovery of the monomer or its constituent parts, which can then be repolymerized to create new products, thus closing the material loop.
The following table summarizes potential strategies for integrating circular economy principles into the lifecycle of this compound:
| Lifecycle Stage | Circular Economy Strategy | Potential Research and Development Areas |
| Feedstock | Sourcing from renewable, bio-based materials. | - Development of pathways from lignocellulosic biomass to key precursors.- Fermentative production of building blocks for the acid's carbon skeleton. |
| Synthesis | Utilization of green chemistry principles. | - Exploration of biocatalytic and enzymatic synthesis routes.- Use of environmentally benign solvents and catalysts. |
| Product Design | Design for recyclability and disassembly. | - Development of polymers from this compound with built-in recyclability.- Formulation of adhesives that can be easily debonded for component recovery. |
| End-of-Life | Chemical recycling and monomer recovery. | - Investigation of efficient depolymerization techniques for polymers derived from the acid.- Development of purification methods for recovered monomers. |
Q & A
Q. What are the optimal synthetic routes for (2E)-3-cyanoprop-2-enoic acid, and how can reaction conditions be systematically optimized?
- Methodological Answer : Synthesis optimization involves evaluating solvent polarity, temperature, and catalysts. For α,β-unsaturated cyanoacrylic acids like this compound, Knoevenagel condensation between cyanoacetic acid and aldehydes is common. Use Design of Experiments (DoE) to test variables (e.g., solvent: DMF vs. THF; catalyst: piperidine vs. ammonium acetate). Monitor reaction progress via TLC or HPLC, and characterize yields using NMR and mass spectrometry . For reproducibility, document pH and moisture sensitivity, as cyano groups may hydrolyze under acidic conditions .
Q. How can spectroscopic techniques distinguish this compound from its (2Z) isomer?
- Methodological Answer :
- NMR : The coupling constant () of the α,β-unsaturated protons in NMR: (E-isomer) typically ranges 12–16 Hz, while (Z-isomer) is 8–12 Hz.
- IR : The conjugated C=O and C≡N stretches in the E-isomer show absorption bands at ~1700 cm and ~2220 cm, respectively.
- X-ray crystallography : Resolve geometric isomerism unambiguously using SHELX programs for refinement .
Q. What strategies ensure accurate quantification of this compound in complex mixtures?
- Methodological Answer : Employ reverse-phase HPLC with UV detection (λ = 210–240 nm for cyano/acrylic moieties). Validate the method using spiked recovery experiments and internal standards (e.g., deuterated analogs). For trace analysis, couple with mass spectrometry (LC-MS) in negative ion mode .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?
- Methodological Answer : Use Density Functional Theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices. For example, the β-carbon (acrylic position) is electrophilic; simulations in Gaussian or ORCA can predict regioselectivity. Compare with experimental kinetics (e.g., Michael addition with thiols) . Validate models by correlating computed activation energies with observed rate constants .
Q. What experimental and statistical approaches resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Meta-analysis : Aggregate data from multiple studies, accounting for variables like cell line heterogeneity or assay protocols (e.g., MTT vs. resazurin assays).
- Sensitivity analysis : Identify outliers using Grubbs’ test or PCA.
- Replication : Design independent experiments under standardized conditions (e.g., controlled O levels for redox-sensitive assays) .
Q. How do crystallographic studies using SHELXL improve understanding of hydrogen-bonding networks in this compound crystals?
- Methodological Answer : Refine X-ray diffraction data with SHELXL to map intermolecular interactions. For example, the carboxylic acid group forms dimers via O–H···O bonds, while the cyano group may participate in C–H···N contacts. Compare packing diagrams with analogous compounds (e.g., caffeic acid derivatives) to identify polymorphism drivers .
Data Analysis and Interpretation
Q. What statistical methods are appropriate for analyzing dose-response relationships in cytotoxicity studies involving this compound?
- Methodological Answer : Fit data to a four-parameter logistic model (IC calculation) using nonlinear regression (e.g., GraphPad Prism). Assess goodness-of-fit via and residual plots. For clustered data (e.g., technical replicates), apply mixed-effects models to account for nested variability .
Q. How can researchers differentiate between solvent effects and inherent electronic properties when studying the compound’s UV-Vis absorption spectra?
- Methodological Answer : Perform solvatochromic analysis using solvents of varying polarity (e.g., cyclohexane to DMSO). Plot λ against solvent polarity parameters (e.g., ET(30)). If the slope is significant, solvent effects dominate; otherwise, substituent electronic effects are primary .
Critical Evaluation of Literature
Q. What criteria should be applied to assess the reliability of published synthetic protocols for this compound?
- Methodological Answer :
- Reproducibility : Check if methods include explicit details (e.g., stoichiometry, purification steps).
- Peer review : Prefer protocols from journals with rigorous peer review (e.g., Acta Crystallographica).
- Data validation : Cross-verify melting points, spectral data, and crystallographic CIF files .
Q. How can researchers address potential biases in structure-activity relationship (SAR) studies involving this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
